5-Nitro-3-carboxybenzisoxazole
Overview
Description
5-Nitro-3-carboxybenzisoxazole is a chemical compound with the molecular formula C8H4N2O5 and a molecular weight of 208.13 . It is primarily used for research and development purposes .
Synthesis Analysis
The synthesis of 5-Nitro-3-carboxybenzisoxazole has been studied in the context of antibody catalysis. The hapten used was designed to induce an antibody binding site with anion binders for the carboxylate, plus a nonpolar environment to accelerate decarboxylation .Molecular Structure Analysis
The molecular structure of 5-Nitro-3-carboxybenzisoxazole has been analyzed in the context of antibody catalysis. A recent X-ray crystal structure of 21D8, an antibody that catalyzes the decarboxylation of 5-Nitro-3-carboxybenzisoxazole, has shown that the binding pocket contains an array of both polar and charged residues .Chemical Reactions Analysis
The primary chemical reaction associated with 5-Nitro-3-carboxybenzisoxazole is its decarboxylation, which is catalyzed by the antibody 21D8 .Scientific Research Applications
Catalysis and Enzyme Reactions
5-Nitro-3-carboxybenzisoxazole has been studied for its role in catalysis, particularly in enzyme reactions. Antibody 21D8 was found to catalyze the decarboxylation of 5-nitro-3-carboxybenzisoxazole. This process was analyzed using various computational strategies, including quantum mechanics and molecular dynamics, providing insights into the mechanisms of catalysis in both enzymes and antibodies (Ujaque et al., 2003). Additionally, the use of catalytic antibody technology highlighted the importance of medium effects in enzyme-catalyzed reactions, as demonstrated by the decarboxylation of 5-nitro-3-carboxybenzisoxazole (Lewis et al., 1991).
Molecular Dynamics and Computational Chemistry
The compound has been a subject of interest in computational chemistry. Studies involving molecular dynamics and free energy perturbation analysis provide a deeper understanding of the molecular interactions and kinetics involved in its reactions (Catalán et al., 2000).
Material Science and Metal Complexes
In material science, 5-Nitro-3-carboxybenzisoxazole has been used in the synthesis and characterization of metal complexes. For example, its derivatives were involved in the synthesis of unsymmetrical chiral PCN pincer Palladium(II) and Nickel(II) complexes (Yang et al., 2011).
Pharmaceutical Chemistry
In pharmaceutical chemistry, derivatives of 5-Nitro-3-carboxybenzisoxazole have been explored for their potential medicinal applications. For instance, certain derivatives have shown moderate antibacterial activity (Sadovnikov et al., 2020).
Safety And Hazards
Safety data for 5-Nitro-3-carboxybenzisoxazole suggests that it should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors. Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn. In case of accidental release, it is advised to ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
5-nitro-1,2-benzoxazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O5/c11-8(12)7-5-3-4(10(13)14)1-2-6(5)15-9-7/h1-3H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUPFSFMHDFHTFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=NO2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00182850 | |
Record name | 5-Nitro-3-carboxybenzisoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00182850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitro-3-carboxybenzisoxazole | |
CAS RN |
28691-51-2 | |
Record name | 5-Nitro-1,2-benzisoxazole-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28691-51-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Nitro-3-carboxybenzisoxazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028691512 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Nitro-3-carboxybenzisoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00182850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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